molecular formula C14H16N2O5S B1662972 Caspase-3/7 Inhibitor I CAS No. 220509-74-0

Caspase-3/7 Inhibitor I

Cat. No. B1662972
M. Wt: 324.35 g/mol
InChI Key: SLQMNVJNDYLJSF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Caspase-3/7 Inhibitor I” is a potent, reversible, isatin sulfonamide-based inhibitor of caspase-3 and caspase-7 . It has a weaker inhibitory effect on caspase-9 and has only a trivial effect on the activities of caspase-1, caspase-2, caspase-4, caspase-6, and caspase-8 .


Chemical Reactions Analysis

“Caspase-3/7 Inhibitor I” inhibits apoptosis in camptothecin-treated Jurkat cells and in chondrocytes . The compound exhibited 54% inhibition of apoptosis at 50 µM and 22% at 10 µM .

Safety And Hazards

The safety data sheet for “Caspase-3/7 Inhibitor I” suggests that it should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing .

properties

IUPAC Name

5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMNVJNDYLJSF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431688
Record name Caspase-3/7 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caspase-3/7 Inhibitor I

CAS RN

220509-74-0
Record name Caspase-3/7 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
X Zheng, T Zhong, Y Ma, X Wan, A Qin, B Yao, H Zou… - Life sciences, 2020 - Elsevier
… Furthermore, diminution of caspase-3 activity by Caspase-3/7 inhibitor I dramatically attenuated GSDME cleavage and LDH release (Fig. 3D and E). These results suggested that …
Number of citations: 87 www.sciencedirect.com
TC Huang, JF Lee, JY Chen - Marine drugs, 2011 - mdpi.com
… μM of the caspase-3/7 inhibitor I compared to control cells (Figure 8, columns 1–3). Significantly, cell viability of 15 μg/mL pardaxin-treated cells with 10 μM of the caspase-3/7 inhibitor I …
Number of citations: 95 www.mdpi.com
P Faris, A Rumolo, G Pellavio, M Tanzi… - Cell Death …, 2023 - nature.com
… -3/7 activation was suppressed by blocking TRPA1 with HC-03031 (30 µM), by inhibiting MCU with Ru360 (5 µM), and by preventing caspase-3/7 activation with Caspase-3/7 Inhibitor I (…
Number of citations: 2 www.nature.com
A Cappellini, F Chiarini, A Ognibene, JA McCubrey… - Cell Cycle, 2009 - Taylor & Francis
… In some experiments, cells, prior to apoptosis induction were preincubated for two hr with 40 µM of either caspase-3/7 inhibitor I or Z-VEID-FMK (a caspase-6 inhibitor), both from …
Number of citations: 22 www.tandfonline.com
H Li, RM Nepal, A Martin, SA Berger - Experimental Hematology, 2012 - Elsevier
… pretreated with 25 μM caspase-3/7 inhibitor I for 1 hour and … dimethyl sulfoxide (DMSO) or caspase-3/7 inhibitor I (50 μM) for … Cells were pretreated with DMSO or caspase-3/7 inhibitor I (…
Number of citations: 9 www.sciencedirect.com
S Feng, Y Yang, Y Mei, L Ma, D Zhu, N Hoti… - Cellular signalling, 2007 - Elsevier
… inhibitors were 20 μM except for Caspase-3/7 Inhibitor I, whose concentration was 200 nM). … -6 inhibitor Z-VEID-FMK (lane 4), caspase-3/7 Inhibitor I(lane 5), caspase-9 inhibitor Z-LEHD…
Number of citations: 501 www.sciencedirect.com
R Heilig, M Dilucca, D Boucher, KW Chen… - Life science …, 2020 - life-science-alliance.org
… Remarkably, we found that whereas the pan-caspase inhibitor VX765 delayed PI uptake in both WT and Gsdmd −/− poly(dA:dT) transfected cells, the specific caspase-3/-7 inhibitor I …
Number of citations: 59 www.life-science-alliance.org
J Im, K Kim, JY Yhee, SM O'Grady… - Physiological …, 2016 - Wiley Online Library
… and IPF fibroblasts were pretreated with a caspase 3/7 inhibitor I, and viability was measured in the presence of A. alternata extract. Caspase 3/7 inhibitor I did not affect the A. alternata …
Number of citations: 3 physoc.onlinelibrary.wiley.com
P Zhao, X Sun, C Chaggan, Z Liao, K In Wong, F He… - Science, 2020 - science.org
… (B) Primary hepatocytes were pretreated with 10 μM caspase-3/7 inhibitor I for 1 hour then treated with 30 μg/ml CHX and 50 ng/ml TNFα for 2 hours. Immunoblot analysis of cell lysates. …
Number of citations: 163 www.science.org
J Wang, H Wang, C Guo, W Luo, A Lawler, A Reddy… - Plos one, 2014 - journals.plos.org
… 50 µM Caspase-3/7 Inhibitor I. The result of TUNEL staining showed that caspase-3/7 Inhibitor I … Similarly, caspase-3/7 Inhibitor I did not reverse the inhibitory effect of MZ on MOVAS cell …
Number of citations: 7 journals.plos.org

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